molecular formula C10H9ClN2O2 B11809159 3-((3-Chlorophenoxy)methyl)isoxazol-5-amine

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine

Cat. No.: B11809159
M. Wt: 224.64 g/mol
InChI Key: OGJOVWCQXFFJJQ-UHFFFAOYSA-N
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Description

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenoxy)methyl)isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the 3-chlorophenoxy group. One common method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . The process may also involve multiple purification steps to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenoxy)methyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9ClN2O2/c11-7-2-1-3-9(4-7)14-6-8-5-10(12)15-13-8/h1-5H,6,12H2

InChI Key

OGJOVWCQXFFJJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NOC(=C2)N

Origin of Product

United States

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